1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with a 2-chlorobenzyl group, a cyclopropyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the substituents. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF), and catalysts like potassium carbonate or sodium hydride. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often incorporating continuous flow techniques to enhance efficiency. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-amine
- 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-thione
- 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-methanol
Uniqueness
What sets 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one apart from similar compounds is its specific substitution pattern on the triazole ring. This unique arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-9-5-4-6-14(16)12-21-18(23)22(15-7-2-1-3-8-15)17(20-21)13-10-11-13/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKWCCIKLDPLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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